1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-3(6(12)13)1-5(9-10)11(14)15/h1,4H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHRCQEECDUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Reduction of Nitro Group: Formation of 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylic acid.
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Coupling Reactions:
Scientific Research Applications
Chemistry
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation : The nitro group can be reduced to an amino group.
- Substitution Reactions : The difluoroethyl group can undergo nucleophilic substitution.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology
The compound has been investigated for its bioactive properties , particularly its potential antimicrobial effects. Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate , particularly as an enzyme inhibitor. The difluoroethyl group enhances lipophilicity, facilitating interaction with hydrophobic pockets in enzymes or receptors. This property is crucial for the design of new therapeutic agents targeting specific biological pathways.
Industry
The compound is also utilized in the development of agrochemicals and materials science. Its unique properties make it suitable for crafting effective pesticides or herbicides that require specific chemical reactivity to function optimally.
Antimicrobial Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against yeasts and filamentous fungi. These findings suggest that the compound could be further developed as an antimicrobial agent .
Enzyme Inhibition
Research on enzyme inhibitors has shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Compounds with similar structures to this compound have demonstrated significant anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Biological Activity
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a difluoroethyl group and a nitro group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C₆H₅F₂N₃O₄
- Molar Mass : 221.12 g/mol
- CAS Number : 1328640-79-4
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The difluoroethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in enzymes or receptors. The nitro group may participate in redox reactions, potentially forming reactive intermediates that modify biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole structure exhibit promising antimicrobial properties. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, compounds with similar structures have shown IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects .
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole derivative A | 0.02 | 8.22 |
| Pyrazole derivative B | 0.04 | 9.31 |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways related to inflammation and pain, making it a candidate for further development in pain management therapies .
Study on Pyrazole Derivatives
A comprehensive review examined various pyrazole derivatives synthesized between 2018 and 2021, highlighting their biological activities. Several compounds displayed significant anti-inflammatory effects comparable to established medications such as diclofenac . The study emphasized the importance of specific substituents on the pyrazole ring in enhancing biological activity.
Toxicological Assessment
In vivo studies are critical for evaluating the safety profile of new compounds. Preliminary toxicological assessments have indicated that certain pyrazole derivatives exhibit low toxicity levels at high doses (LD₅₀ > 2000 mg/kg), suggesting a favorable safety margin for further development .
Q & A
Q. What are the optimized synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with difluoroethylation of pyrazole precursors, followed by nitration and carboxylation. Key steps include:
- Difluoroethylation : Use of 2,2-difluoroethyl halides or triflates under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
- Carboxylation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH under reflux .
Optimization : Continuous flow reactors improve yield (≥75%) by enhancing mixing and thermal control, reducing side products like 4-nitro isomers .
Q. How is the compound’s structural integrity validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL for refinement) .
- NMR spectroscopy : , , and NMR confirm regiochemistry (e.g., nitro group at C3, difluoroethyl at N1) .
- IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What are common impurities in synthesized batches, and how are they quantified?
Methodological Answer:
- Byproducts : 4-nitro regioisomers (due to incomplete nitration control) and unhydrolyzed esters.
- Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. LC-MS confirms molecular ions (e.g., m/z 221.12 for target compound) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritation (carboxylic acid moiety) and potential mutagenicity (nitro group) .
- Mitigation : Use PPE (gloves, goggles), conduct reactions in fume hoods, and neutralize waste with bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing) .
- Molecular Dynamics (MD) : Simulates hydrogen-bonding patterns (e.g., carboxylic acid dimerization in crystals) using software like GROMACS .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH affecting solubility).
- Approach : Standardize MIC assays (CLSI guidelines) and quantify solubility via shake-flask method .
- Validation : Cross-reference with computational ADMET profiles (e.g., LogP ~1.5 predicts moderate membrane permeability) .
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?
Methodological Answer:
- Target Binding : Docking studies (AutoDock Vina) suggest nitro and carboxylic acid groups form hydrogen bonds with catalytic residues (e.g., in dihydrofolate reductase) .
- Kinetic Analysis : Use SPR or ITC to measure binding affinity () and validate competitive inhibition via Lineweaver-Burk plots .
Q. How do fluorinated substituents influence the compound’s chemical stability?
Methodological Answer:
- Electron-Withdrawing Effects : The difluoroethyl group enhances acid stability but reduces nucleophilic substitution reactivity.
- Experimental Proof : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with non-fluorinated analogs via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
